N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, methanesulfonyl group, and dimethoxyphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methanesulfonyl and dimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Benzoxazine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methanesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Dimethoxyphenyl Moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-throughput crystallization and advanced purification methods are often employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Biological Research: It is used in studies involving bacterial RNA polymerase inhibitors, which are crucial for developing new antibacterial drugs.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of various industrial resins and products.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme. This interaction disrupts the synthesis of RNA in bacteria, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives and methanesulfonyl-substituted compounds. Examples include:
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also exhibits antibacterial activity and is studied for its potential in medicinal chemistry.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is synthesized through the Biginelli reaction and has applications in organic synthesis.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H20N2O6S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O6S/c1-24-12-8-9-13(16(10-12)25-2)19-18(21)17-11-20(27(3,22)23)14-6-4-5-7-15(14)26-17/h4-10,17H,11H2,1-3H3,(H,19,21) |
InChI Key |
OHDQENDPHCYXCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)OC |
Origin of Product |
United States |
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